molecular formula C30H27N3O2 B11578559 (3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

(3E)-3-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11578559
M. Wt: 461.6 g/mol
InChI Key: NLVMPHCPMKYLKQ-LGUFXXKBSA-N
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Description

The compound (3E)-3-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule that features an indole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the piperidine moiety.

    Formation of the Final Compound: The final step involves the condensation of the indole derivative with a suitable aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its indole core is a common motif in many biologically active molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another indole derivative with biological activity.

    Tryptophan: An essential amino acid with an indole core.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

What sets (3E)-3-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its combination of an indole core with a piperidine moiety and a phenyl group. This unique structure allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H27N3O2

Molecular Weight

461.6 g/mol

IUPAC Name

(3E)-3-[[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]methylidene]-1-phenylindol-2-one

InChI

InChI=1S/C30H27N3O2/c34-29(31-17-9-2-10-18-31)21-32-20-22(24-13-5-7-15-27(24)32)19-26-25-14-6-8-16-28(25)33(30(26)35)23-11-3-1-4-12-23/h1,3-8,11-16,19-20H,2,9-10,17-18,21H2/b26-19+

InChI Key

NLVMPHCPMKYLKQ-LGUFXXKBSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)/C=C/4\C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=C4C5=CC=CC=C5N(C4=O)C6=CC=CC=C6

Origin of Product

United States

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